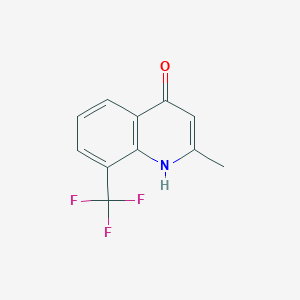

2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-5-9(16)7-3-2-4-8(10(7)15-6)11(12,13)14/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMHQQLVOKHQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346777 | |

| Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949507-78-2, 140908-88-9 | |

| Record name | 2-Methyl-8-(trifluoromethyl)-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949507-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 140908-88-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one

Abstract

This guide provides a detailed examination of the core physicochemical properties of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one (CAS No: 1701-19-5). As a member of the quinolone class of compounds, which are significant in medicinal chemistry, understanding its molecular characteristics is paramount for predicting its behavior in biological systems. This document synthesizes available data on the compound's identity, solubility, lipophilicity, and thermal properties. Furthermore, it provides detailed, field-tested experimental protocols for the empirical determination of these properties, grounded in the principles of drug discovery and development. The narrative emphasizes the causal reasoning behind experimental design, ensuring both accuracy and reproducibility.

Introduction and Chemical Identity

This compound is a heterocyclic compound belonging to the quinolone family. Its structure is characterized by a quinoline core functionalized with a methyl group at the 2-position and a highly electronegative trifluoromethyl (-CF3) group at the 8-position. The presence of the -CF3 group is of particular interest in medicinal chemistry, as it can significantly enhance metabolic stability and membrane permeability, properties desirable in drug candidates.[1][2]

The compound exhibits keto-enol tautomerism, existing in equilibrium between the 1H-quinolin-4-one (keto) form and the quinolin-4-ol (enol) form. For clarity, this guide will primarily use the IUPAC name associated with the more stable keto form.

The broader class of 8-(trifluoromethyl)-substituted quinolones has been investigated for antibacterial applications, demonstrating notable efficacy and, in some cases, a reduced risk of phototoxicity compared to certain 8-fluoro analogues.[3][4] This biological context underscores the importance of a thorough physicochemical characterization to inform structure-activity relationship (SAR) studies and guide further derivatization efforts.

Core Physicochemical Properties

A molecule's physicochemical profile governs its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| IUPAC Name | 8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | PubChem[5] |

| CAS Number | 1701-19-5 | Chemcasts[6] |

| Molecular Formula | C₁₁H₈F₃NO | PubChem[5] |

| Molecular Weight | 227.18 g/mol | PubChem[5] |

| Melting Point | 131 °C | Chemcasts[6] |

| LogP (Computed) | 2.8 | PubChem[5] |

| Aqueous Solubility | >34.1 µg/mL (at pH 7.4) | PubChem[5] |

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A LogP value around 2.8, as predicted for this compound, suggests good oral absorption and cell membrane permeability.[5] The trifluoromethyl group is a major contributor to this lipophilicity.[1][2]

Aqueous Solubility

Solubility is a prerequisite for absorption and bioavailability. The experimental data indicates a solubility of over 34.1 µg/mL at physiological pH, which is a promising starting point for a drug candidate.[5] However, poor solubility can be a major hurdle in drug development, necessitating careful evaluation across a range of pH values, especially given the potential for pH-dependent activity in quinolone compounds.[7]

Melting Point

The melting point of 131 °C provides an indication of the compound's crystal lattice stability and purity.[6] This thermal property is crucial for formulation development, stability testing, and manufacturing processes.

Synthesis and Characterization

While a specific synthesis for this exact molecule is not detailed in the provided search results, a plausible and widely used method for this class of compounds is a variation of the Gould-Jacobs reaction . This involves the condensation of a substituted aniline with an appropriate β-ketoester, followed by thermal cyclization.

A proposed synthetic route would involve reacting 2-(trifluoromethyl)aniline with ethyl acetoacetate . The initial condensation forms an enamine intermediate, which is then cyclized at high temperature, often with a catalyst like polyphosphoric acid, to yield the final quinolinone product.[8]

Caption: Proposed Gould-Jacobs synthesis workflow.

Upon synthesis, the compound's identity and purity must be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and arrangement of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Experimental Protocols: A Practical Guide

The following protocols describe robust, self-validating methods for determining key physicochemical parameters. The rationale behind each step is provided to ensure a deep understanding of the process.

Determination of LogP (Shake-Flask Method)

This protocol adheres to the OECD Guideline 107 for determining the Partition Coefficient (n-octanol/water).

Sources

- 1. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (31009-31-1) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO | CID 2775089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem-casts.com [chem-casts.com]

- 7. In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, established synthetic methodologies, and potential biological significance. The guide is structured to provide both foundational knowledge and practical, actionable insights for professionals in drug discovery and chemical research, emphasizing the rationale behind synthetic strategies and the importance of rigorous analytical characterization.

Introduction and Significance

This compound belongs to the quinolin-4-one class, a privileged scaffold in drug discovery. The quinoline core is a structural motif found in numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1]. The introduction of a trifluoromethyl (-CF3) group at the 8-position and a methyl (-CH3) group at the 2-position significantly modulates the molecule's physicochemical properties. The -CF3 group, a powerful electron-withdrawing moiety, enhances metabolic stability, membrane permeability, and binding affinity to biological targets by increasing lipophilicity[2]. This strategic fluorination makes the title compound a valuable building block for the synthesis of novel therapeutic agents and advanced materials[2][3]. This guide will explore the synthesis, properties, and potential applications of this specific derivative.

Chemical Identity and Physicochemical Properties

The fundamental identification and key physicochemical properties of this compound are summarized below. It is important to note the tautomeric relationship between the 4-hydroxyquinoline and the quinolin-4-one forms, with the keto form generally predominating.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 140908-88-9 | [4] |

| Molecular Formula | C₁₁H₈F₃NO | [4] |

| Molecular Weight | 227.18 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Methyl-8-(trifluoromethyl)quinolin-4-ol | [4] |

| Structure |  | [6] |

Note: Specific experimental data for properties like melting point and solubility for this exact compound are not widely published. Data for the isomeric compound, 8-methyl-2-(trifluoromethyl)-4-quinolinol (CAS 1701-19-5), shows a melting point of 131 °C, which can serve as an approximate reference[7].

Synthesis Methodologies

The synthesis of 4-quinolinone scaffolds can be achieved through several classic named reactions. The Conrad-Limpach-Knorr synthesis is a particularly relevant and powerful method for this class of compounds, involving the condensation of an aniline with a β-ketoester[8].

The Conrad-Limpach-Knorr Synthesis: A Mechanistic Overview

This reaction provides a direct route to the 4-hydroxyquinoline core. The pathway begins with the reaction of an aniline with a β-ketoester. The regiochemical outcome—attack at the ketone versus the ester carbonyl—is critically dependent on temperature[9].

-

Kinetic Control (Lower Temperatures): At room temperature, the more reactive ketone carbonyl is preferentially attacked by the aniline, leading to an enamine intermediate. Subsequent thermal cyclization under acidic conditions yields the 4-hydroxyquinoline product. This is the desired pathway for the target molecule.

-

Thermodynamic Control (Higher Temperatures): At elevated temperatures (e.g., 140°C), the reaction favors attack at the ester carbonyl, forming a more stable β-ketoanilide intermediate, which then cyclizes to the isomeric 2-hydroxyquinoline[9].

The following diagram illustrates the generalized workflow for the synthesis of 4-quinolones via this method.

Caption: Conrad-Limpach synthesis workflow for 4-quinolones.

Experimental Protocol: Synthesis via Acid-Catalyzed Cyclization

Starting Materials:

-

2-(Trifluoromethyl)aniline

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA)

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.0 eq).

-

Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the mixture. PPA serves as both the acidic catalyst and a solvent/dehydrating agent, facilitating the intramolecular cyclization. The amount should be sufficient to ensure effective stirring (e.g., 10 parts by weight relative to the aniline).

-

Thermal Cyclization: Heat the reaction mixture to 120-150°C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting aniline. The reaction is typically complete within 3-5 hours[10].

-

Causality Insight: The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (the cyclization step), where the enamine intermediate attacks the benzene ring to form the quinoline scaffold.

-

-

Work-up and Isolation: After cooling to room temperature, the reaction is quenched by carefully and slowly pouring the viscous mixture into ice water with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product[10].

-

Purification: The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

-

Characterization (Self-Validation): The identity and purity of the final product must be confirmed.

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure. Spectroscopic data for the closely related 4-amino-2-methyl-8-(trifluoromethyl)quinoline provides expected shift regions for the aromatic protons and the methyl group[11].

-

Mass Spectrometry: To confirm the molecular weight (227.18 g/mol ).

-

Melting Point: To assess purity.

-

Biological Activity and Applications in Drug Development

The quinoline scaffold is a cornerstone of medicinal chemistry, with derivatives showing a vast range of biological activities[1]. The incorporation of trifluoromethyl groups is a well-established strategy to enhance drug-like properties[2].

Potential as an Anticancer Agent

While specific bioactivity data for this compound is limited, the broader class of quinoline-derived trifluoromethyl alcohols has been identified as potent inhibitors of cancer cell growth. A study on related compounds demonstrated significant anticancer activity, with one analog showing more potent activity than the established chemotherapy drug cisplatin in in-vitro assays[12]. These compounds are hypothesized to exert their effects through various mechanisms, including the inhibition of protein kinases like mTOR, which are critical regulators of cell growth and proliferation[13]. The title compound serves as a key scaffold that could be further functionalized to develop highly potent and selective kinase inhibitors.

Intermediate for Anti-Infective Agents

Fluorinated quinolones are famous for their roles as broad-spectrum antibiotics (e.g., ciprofloxacin). The unique electronic properties conferred by the trifluoromethyl group can be exploited in the design of novel anti-infective agents, including antibacterial, antifungal, and antimalarial compounds[3][14]. Research has shown that quinoline derivatives can exhibit potent antimalarial activity against drug-resistant strains of Plasmodium falciparum[14].

The following diagram illustrates the logical flow from the core chemical scaffold to its potential therapeutic applications.

Caption: Path from chemical structure to potential applications.

Conclusion

This compound is a strategically designed heterocyclic compound with significant potential for advanced applications in drug discovery and materials science. Its synthesis is readily achievable through established methods like the Conrad-Limpach-Knorr reaction, utilizing commercially available starting materials. The combination of the privileged quinolin-4-one scaffold and the modulating effects of the trifluoromethyl group makes it an attractive starting point for the development of novel kinase inhibitors, anti-infective agents, and other high-value chemical entities. Further investigation into its specific biological targets and structure-activity relationships is warranted to fully exploit its therapeutic potential.

References

-

Chemcasts. (n.d.). Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Available at: [Link]

-

Química Organica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]

-

PubChem. (n.d.). 2-methyl-8-(trifluoromethyl)-3H-quinolin-4-one. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (2023). Conrad–Limpach synthesis. Available at: [Link]

-

ResearchGate. (2014). Synthesis of 2-trifluoromethyl-1(substituted aryl)-4(1H)-quinolones using trifluoroacetamidoyl chlorides. Available at: [Link]

-

Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1837-1843. Available at: [Link]

-

ResearchGate. (2021). (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from.... Available at: [Link]

-

Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. Available at: [Link]

-

Basavaraju, B., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2018). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]

-

ResearchGate. (2022). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Available at: [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available at: [Link]

-

PubChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available at: [Link]

-

Shree Ganesh Remedies Limited. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline. Available at: [Link]

-

ZFIN. (n.d.). ChEBI: [2,8-bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol. Available at: [Link]

-

YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Available at: [Link]

-

Chemsrc. (n.d.). 2,8-Bis(trifluoromethyl)quinolin-4-ol. Available at: [Link]

-

ResearchGate. (2015). Biological Activities of Quinoline Derivatives. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (31009-31-1) for sale [vulcanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. 2-methyl-8-(trifluoromethyl)-3H-quinolin-4-one | C11H8F3NO | CID 177739587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 140908-88-9|2-Methyl-8-(trifluoromethyl)quinolin-4-ol|BLD Pharm [bldpharm.com]

- 7. chem-casts.com [chem-casts.com]

- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 9. youtube.com [youtube.com]

- 10. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one

An In-Depth Technical Guide to the Solubility and Stability of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted quinolinone derivative of interest in medicinal chemistry and drug discovery. The quinolinone scaffold is a well-established pharmacophore present in numerous therapeutic agents. The introduction of a trifluoromethyl (-CF3) group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive overview of the key considerations and experimental approaches for characterizing the , critical parameters for its advancement in any research and development pipeline.

Physicochemical Profile of this compound

A foundational understanding of the compound's intrinsic properties is essential before embarking on experimental studies.

Table 1: Physicochemical Identifiers and Computed Properties

| Property | Value | Source |

| CAS Number | 140908-88-9 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₁H₈F₃NO | Santa Cruz Biotechnology[1] |

| Molecular Weight | 227.18 g/mol | Santa Cruz Biotechnology[1] |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 2-Methyl-8-(trifluoromethyl)quinolin-4-ol | Santa Cruz Biotechnology[1] |

| Computed XLogP3-AA | 2.8 | PubChem[2] |

The computed XLogP3 value of 2.8 suggests that this compound is a moderately lipophilic compound.[2] This characteristic is largely influenced by the presence of the trifluoromethyl group, which is known to increase lipophilicity.[3][4] Consequently, poor aqueous solubility can be anticipated, a common challenge with quinolinone derivatives.[5] The molecule also possesses a hydrogen bond donor (the N-H of the quinolinone ring) and acceptor sites (the carbonyl oxygen and the nitrogen atom), which may allow for some interaction with polar solvents.

Strategic Approach to Solubility Assessment

A multi-faceted approach to solubility determination is recommended to gain a comprehensive understanding of the compound's behavior in various solvent systems relevant to drug discovery and development.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its directness and reliability.

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess of this compound into separate vials containing a range of aqueous buffers (e.g., pH 3.0, 5.0, 7.4, and 9.0). The use of multiple pH values is crucial as the compound may exhibit pH-dependent solubility.

-

Include a vial with deionized water to determine intrinsic solubility.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator is ideal for this purpose.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.

-

Carefully collect the supernatant. For accurate results, it is advisable to filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a standard curve of the compound in the same buffer to ensure accurate quantification.

-

Diagram 1: Workflow for Aqueous Solubility Determination

Caption: Shake-flask method for aqueous solubility.

Organic and Co-solvent Solubility

For formulation development and various in vitro assays, understanding the solubility in organic solvents and co-solvent systems is crucial.

Table 2: Recommended Solvents for Solubility Screening

| Solvent Class | Examples | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Commonly used for stock solution preparation in biological assays. |

| Polar Protic | Ethanol, Methanol | Used in formulations and as co-solvents to improve aqueous solubility. |

| Non-polar | Acetonitrile, Dichloromethane | Relevant for purification and analytical method development. |

The experimental protocol for organic solvent solubility is analogous to the aqueous shake-flask method.

Comprehensive Stability Assessment

Investigating the chemical stability of this compound under various stress conditions is imperative to identify potential degradation pathways and to establish appropriate storage and handling procedures.

pH-Dependent Stability (Hydrolysis)

Experimental Protocol:

-

Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 10 µM) in a series of aqueous buffers covering a wide pH range (e.g., pH 1.2, 3.0, 5.0, 7.4, 9.0, and 12.0).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C or 50 °C) for a predetermined period, with samples taken at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: At each time point, quench the reaction if necessary (e.g., by neutralizing the pH or freezing) and analyze the remaining parent compound concentration by a stability-indicating HPLC method. The appearance of new peaks should be monitored as they may correspond to degradation products.

Photostability

Photostability testing is essential to determine if the compound is susceptible to degradation upon exposure to light.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile) and also as a solid powder.

-

Light Exposure: Expose the samples to a controlled light source that mimics both UV and visible light, as specified by ICH guideline Q1B. A parallel set of samples should be kept in the dark as a control.

-

Analysis: After a defined exposure period, analyze both the light-exposed and dark control samples for the concentration of the parent compound and the presence of any degradants.

Recent studies on related trifluoromethylated quinoline-phenol Schiff bases have demonstrated good stability under white-LED irradiation, suggesting that the quinoline core with a trifluoromethyl group may possess some inherent photostability.[4][6]

Diagram 2: Workflow for Forced Degradation Studies

Caption: Forced degradation study workflow.

Data Interpretation and Reporting

All quantitative data should be systematically tabulated for clear comparison and interpretation.

Table 3: Template for Reporting Solubility Data

| Solvent System (and pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Deionized Water | 25 | Experimental Value | Calculated Value |

| pH 7.4 Buffer | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

For stability studies, results should be reported as the percentage of the parent compound remaining at each time point under each condition. The degradation rate constant (k) and half-life (t₁/₂) can be calculated for each condition to provide a quantitative measure of stability.

Conclusion

While specific experimental data for the is not yet widely published, this guide provides a robust framework for its comprehensive characterization. The presence of the trifluoromethyl group suggests that the compound will be lipophilic with limited aqueous solubility. A systematic investigation using the detailed protocols outlined herein will enable researchers and drug development professionals to generate the critical data needed to assess its potential and to guide its future development.

References

-

PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Retrieved from [Link]

-

Nascimento, V. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798–2811. Retrieved from [Link]

-

Nascimento, V. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO | CID 2775089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. beilstein-archives.org [beilstein-archives.org]

A Technical Guide to the Potential Biological Activities of Trifluoromethylated Quinolinones

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Combination of a Privileged Scaffold and a Bio-potentiating Moiety

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][3][4] The strategic incorporation of a trifluoromethyl (-CF3) group into the quinoline framework has emerged as a powerful approach to enhance the therapeutic potential of these molecules.[5] The unique properties of the -CF3 group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing nature, can significantly improve a compound's pharmacokinetic and pharmacodynamic profile, leading to enhanced biological activity and bioavailability.[3][5] This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethylated quinolinones, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Section 1: Anticancer Activity of Trifluoromethylated Quinolinones

Trifluoromethylated quinolinone derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[6][7] Their mechanisms of action are multifaceted, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

-

Inhibition of Topoisomerase II: A primary mechanism of action for many quinolone-based anticancer agents is the inhibition of topoisomerase II, a crucial enzyme in DNA replication and repair.[8][9] By stabilizing the covalent complex between topoisomerase II and DNA, these compounds induce DNA strand breaks, leading to cell cycle arrest and apoptosis.[8][10]

-

Tyrosine Kinase Inhibition: Several trifluoromethylated quinazoline (a related scaffold) derivatives have been shown to be potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and c-Met.[5][11] This inhibition disrupts downstream signaling pathways, leading to the suppression of cancer cell proliferation, angiogenesis, and induction of apoptosis.[5]

-

PI3K/mTOR Pathway Inhibition: Some quinoline derivatives act as inhibitors of the PI3K/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[11]

-

Induction of Apoptosis and Cell Cycle Arrest: Trifluoromethylated quinolinones can induce programmed cell death (apoptosis) in cancer cells.[6][12] They can also cause cell cycle arrest, preventing cancer cells from progressing through the phases of division, thereby inhibiting tumor growth.[5][10]

-

Inhibition of Cancer Cell Migration and Invasion: Certain fluoroquinolones have been shown to downregulate the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which is crucial for cancer cell invasion and metastasis.[13]

Quantitative Data Summary: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected trifluoromethylated quinolinone and related derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2 | Not specified | 14.14 | [6] |

| Compound 10b | PC3 (Prostate) | 3.02 | [12] |

| LNCaP (Prostate) | 3.45 | [12] | |

| K562 (Leukemia) | 3.98 | [12] | |

| Compounds 6a, 6b, 6d, 6f | MDA-MB-468 (TNBC) | 2.5–5 | [14] |

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the in vitro anticancer activity of trifluoromethylated quinolinones using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the IC50 value of a test compound against a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Trifluoromethylated quinolinone test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated quinolinone compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: General Mechanism of Anticancer Action

Caption: General mechanisms of anticancer action of trifluoromethylated quinolinones.

Section 2: Antimicrobial Activity of Trifluoromethylated Quinolinones

The quinolone scaffold is the basis for the widely used fluoroquinolone antibiotics. The incorporation of a trifluoromethyl group can further enhance the antimicrobial properties of these compounds.[15][16]

Mechanism of Antimicrobial Action

Trifluoromethyl-substituted quinolones are believed to share a mechanism of action with fluoroquinolone antibiotics, targeting the bacterial enzymes DNA gyrase and topoisomerase IV.[15] These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria.[8] By inhibiting these enzymes, the compounds block bacterial DNA synthesis, leading to bacterial cell death.

Spectrum of Activity

Trifluoromethylated quinolone derivatives have shown promising activity against a range of bacteria, particularly Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16] Some derivatives also exhibit moderate activity against Gram-negative bacteria and various fungi.[16]

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative trifluoromethyl-substituted isoquinolines (a related scaffold) against various microbial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| HSN584 | Staphylococcus aureus (MRSA, VRSA) | 4 - 8 | [15] |

| Enterococcus faecium (VRE) | 4 - 8 | [15] | |

| HSN739 | Staphylococcus aureus (MRSA, VRSA) | 4 - 8 | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Trifluoromethylated quinolinone test compounds

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Growth control (no compound) and sterility control (no bacteria) wells

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the growth medium directly in the 96-well plate.

-

Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualization: Antimicrobial Mechanism of Action

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Section 3: Neuroprotective and Analgesic Activities

Recent studies have highlighted the potential of quinoline-derived α-trifluoromethylated alcohols (QTAs) as novel agents for neurological disorders, exhibiting both antiepileptic and analgesic properties.[17][18]

Mechanism of Action

-

Sodium Channel Blockade: Certain QTAs have been shown to block sodium channels, reducing the inflammatory sodium signals released by peripheral nerve and tissue damage.[17] This mechanism is crucial for their analgesic effects in alleviating neuropathic pain.

-

Antioxidant Properties: Quinoline derivatives have been investigated for their antioxidant potential, which can contribute to neuroprotection by scavenging free radicals and reducing oxidative stress, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[19][20]

-

Enzyme Inhibition: Some quinoline derivatives are predicted to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are important targets in the treatment of neurodegenerative diseases.[19][20]

Preclinical Evidence

Studies using zebrafish larvae have demonstrated that specific QTAs can induce a reversible reduction in photomotor activity, indicating antiepileptic properties.[17][18] Furthermore, these compounds were shown to relieve thermal pain responses in zebrafish, highlighting their analgesic potential.[17]

Experimental Protocol: Zebrafish Larvae Photomotor Activity Assay

This protocol provides a high-throughput method for screening compounds for antiepileptic activity using a zebrafish model.

Objective: To assess the effect of test compounds on the locomotor activity of zebrafish larvae in response to light stimuli.

Materials:

-

5 days post-fertilization (dpf) zebrafish larvae

-

E3 medium (embryo medium)

-

Test compounds (QTAs)

-

96-well plates

-

Automated high-throughput behavior analysis system

Procedure:

-

Larvae Plating: Place individual zebrafish larvae into the wells of a 96-well plate containing E3 medium.

-

Compound Treatment: Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO in E3 medium).

-

Acclimation: Acclimate the larvae in the dark for a period (e.g., 30 minutes).

-

Photomotor Response: Subject the larvae to alternating periods of light and dark, and record their movement using the behavior analysis system.

-

Data Analysis: Quantify the total distance moved by the larvae in each treatment group. A significant reduction in locomotor activity compared to the control group suggests potential antiepileptic effects.

Section 4: Anti-inflammatory Activity

Quinoline derivatives have also been explored as potential anti-inflammatory agents, targeting various components of the inflammatory cascade.[21][22]

Mechanisms of Action

-

Inhibition of Pro-inflammatory Cytokines: Some 2-indolinone derivatives, which share structural similarities with quinolinones, have been shown to inhibit the interleukin-1 (IL-1) receptor, a key player in inflammatory responses.[23]

-

Modulation of Signaling Pathways: Quinoline-based compounds can suppress inflammatory responses by inhibiting key signaling pathways such as NF-κB and MAPK.[22]

-

Enzyme Inhibition: Certain quinoline derivatives have been designed to inhibit enzymes like cyclooxygenase (COX), which are involved in the synthesis of prostaglandins, key mediators of inflammation.[21]

Key Findings from Preclinical Studies

Structure-activity relationship (SAR) studies have revealed that the anti-inflammatory activity and target specificity of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring.[21] For instance, quinolines with a carboxylic acid moiety have shown COX-inhibition, while those with a carboxamide group have displayed antagonism at the TRPV1 receptor, which is involved in pain and inflammation.[21]

Conclusion

Trifluoromethylated quinolinones represent a promising class of compounds with a broad spectrum of potential biological activities. The incorporation of the trifluoromethyl group significantly enhances their therapeutic properties, making them attractive candidates for further drug development in the areas of oncology, infectious diseases, neurology, and inflammatory disorders. Future research should focus on optimizing the structure of these compounds to improve their potency, selectivity, and pharmacokinetic profiles, as well as on conducting more extensive preclinical and clinical studies to validate their therapeutic efficacy and safety.

References

- Antimicrobial Properties of Trifluoromethyl-Substituted Isoquinolines: A Technical Guide - Benchchem.

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed.

- New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed.

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - Intern

- Selected examples of bioactive 2‐trifluoromethyl quinolines.

- Examples of bioactive 2‐trifluoromethyl quinolines.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents Th

- Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF - ResearchG

- Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety | Request PDF - ResearchG

- Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PubMed Central.

- Potential mechanism of quinolones action on cancer cells. Changes in...

- Full article: The most recent updates on the anticancer potential of fluoroquinolones: a mini review.

- Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed.

- Recent Development of Fluoroquinolone Deriv

- Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega - ACS Public

- (PDF) 5‐Fluoro/(trifluoromethoxy)

- Synthesis, spectral analysis and antimicrobial activity of 2(1H)

- EP1178965B1 - Quinoline derivatives as inhibitors of mek enzymes - Google P

- Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Tre

- Medicinal chemistry of quinolines as emerging anti-inflamm

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed.

- (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.

- Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain - ResearchG

- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC.

- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - American Chemical Society.

- Quinoline-based compounds can inhibit diverse enzymes th

- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv

- Synthesis of Trifluoromethyl-α,β-unsaturated Lactones and Pyrazolinones and Discovery of Influenza Virus Polymerase Inhibitors - PubMed.

- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI.

- Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed.

- Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed.

- Biological Activities of Quinoline Deriv

- Some anti-inflammatory compounds containing quinoline moieties.

- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC - NIH.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - Bohrium.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. chemijournal.com [chemijournal.com]

- 6. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

literature review of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one analogs

An In-depth Technical Guide to 2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one Analogs: Synthesis, Biological Activity, and Future Prospects

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinolin-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The introduction of specific substituents, such as a methyl group at the C2 position and a trifluoromethyl (CF3) group at the C8 position, can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The CF3 group, in particular, is a cornerstone of modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive , targeting researchers, scientists, and drug development professionals. We will delve into synthetic strategies, explore the diverse biological activities, elucidate structure-activity relationships (SAR), and provide detailed experimental protocols to facilitate further research in this promising area of medicinal chemistry.

The Quinolin-4-one Core: A Foundation for Drug Discovery

Heterocyclic compounds containing a nitrogen atom are fundamental to the development of new therapeutics. Among these, the quinoline ring system is particularly prominent, found in natural alkaloids and a multitude of synthetic drugs. Molecules containing the quinoline scaffold have demonstrated a vast range of pharmacological effects, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral activities.

The 4-quinolone subclass, characterized by a carbonyl group at the C4 position, is of special interest. A substitution on the nitrogen atom (N1) and the presence of the carbonyl group are considered essential for the biological potency of many analogs. The specific scaffold under review, this compound, combines several key features:

-

The Quinolin-4-one Core: Provides the fundamental bicyclic aromatic structure for interacting with biological targets.

-

C2-Methyl Group: This small alkyl group can influence the molecule's conformation and interaction with hydrophobic pockets in target proteins.

-

C8-Trifluoromethyl Group: This electron-withdrawing group significantly impacts the electronic properties of the aromatic system and can improve pharmacokinetic properties like membrane permeability and resistance to metabolic degradation.

This unique combination of features makes these analogs compelling candidates for drug discovery programs across various therapeutic areas.

Synthetic Strategies for this compound Analogs

The construction of the quinolin-4-one core is typically achieved through intramolecular cyclization reactions. The most common and direct approach for this specific scaffold involves the reaction of a substituted aniline with a β-ketoester, followed by a thermally-induced cyclization, often under acidic conditions.

A prevalent method is a variation of the Gould-Jacobs reaction, which utilizes 2-amino-benzotrifluoride (2-(trifluoromethyl)aniline) as the key starting material. This is reacted with an appropriate β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate, which is then cyclized at high temperature to yield the desired quinolin-4-one ring system. Polyphosphoric acid (PPA) is frequently used as both a solvent and a catalyst for the cyclization step.

General Synthetic Pathway

The synthesis begins with the condensation of an appropriately substituted aniline with a β-ketoester. For the parent compound, 2-(trifluoromethyl)aniline reacts with ethyl acetoacetate. This step is often catalyzed by a weak acid and proceeds via a Schiff base intermediate. The subsequent and most critical step is the high-temperature intramolecular cyclization of the resulting β-aminoacrylate. This electrocyclic ring-closing reaction requires significant thermal energy (typically ~250 °C) to overcome the activation barrier associated with the temporary disruption of the aniline's aromaticity.[1][2] High-boiling inert solvents like mineral oil or Dowtherm A are traditionally used to achieve the necessary temperatures, although greener alternatives are being explored.[2]

Figure 1: General synthetic route to the target quinolin-4-one scaffold.

Synthesis of Analogs

Structural diversity is achieved by modifying the starting materials.

-

Variation at the N1 position: While the parent scaffold is a 1H-quinolin-4-one, N-substituted analogs can be prepared through subsequent alkylation or arylation reactions.

-

Variation at the C2 position: Replacing ethyl acetoacetate with other β-ketoesters allows for the introduction of different substituents at the C2 position.

-

Variation on the Benzene Ring: Utilizing different substituted 2-(trifluoromethyl)anilines introduces a wide array of functional groups onto the carbocyclic ring, which is crucial for tuning the biological activity.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example adapted from established Conrad-Limpach and Gould-Jacobs procedures.[1]

Step 1: Condensation to form Ethyl 3-((2-(trifluoromethyl)phenyl)amino)but-2-enoate

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2-(trifluoromethyl)aniline (1.0 eq) and toluene (approx. 5 mL per 10 mmol of aniline).

-

Add ethyl acetoacetate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Thermal Cyclization

-

Causality: This step requires high thermal energy to facilitate the 6-electron cyclization onto the aromatic ring. A high-boiling, inert solvent is essential to reach the required temperature safely and efficiently, preventing decomposition.

-

Place the crude intermediate from Step 1 into a round-bottom flask suitable for high-temperature reactions.

-

Add a high-boiling solvent (e.g., Dowtherm A or mineral oil) in a ratio of approximately 15 mL of solvent per gram of intermediate.

-

Heat the mixture with vigorous stirring to 250-260 °C.

-

Maintain this temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool. The product will typically precipitate from the solvent upon cooling.

-

Collect the solid product by vacuum filtration. Wash the precipitate with a cold, non-polar solvent (e.g., hexanes) to remove the high-boiling solvent residue.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Biological Activities and Therapeutic Potential

Analogs of this compound have been investigated for a range of biological activities, with anticancer and neurological applications being particularly prominent.

Anticancer Activity

The quinoline scaffold is a common feature in anticancer agents, acting through various mechanisms. These include the inhibition of tubulin polymerization, interference with DNA replication by targeting topoisomerases, and inhibition of protein kinases.

-

Mechanism of Action: Many quinoline-based anticancer compounds function as inhibitors of tubulin polymerization, binding to the colchicine binding site. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Other quinoline derivatives act as potent inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation.

-

Structure-Activity Relationship: Studies on related quinolinone analogs have shown that small alkyl groups at the C2 position are often more advantageous for anticancer activity than larger aryl groups. The substitution pattern on the benzene ring is critical for potency and selectivity against different cancer cell lines.

Table 1: Representative Anticancer Activity of Quinolinone Analogs

| Compound ID | R Group (Position) | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | 4-OCH3 | HCT-116 (Colon) | 5.52 | |

| Analog 2 | 4-OCH3 | A549 (Lung) | 2.14 | |

| Analog 3 | 4-OCH3 | PC-3 (Prostate) | 3.59 | |

| Analog 4 | 4-OCH2CH3 | HepG-2 (Liver) | 7.40 | |

| Analog 5 | 7-tert-butyl | MCF-7 (Breast) | 0.04 |

Note: The data presented is for structurally related quinolinone analogs to illustrate the potential of the scaffold. Specific data for this compound analogs requires targeted screening.

Neurological Activity: Analgesic and Antiepileptic Potential

Recent studies have identified quinoline-derived trifluoromethyl alcohols as potent sodium channel blockers. This mechanism is highly relevant for treating conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.

-

Mechanism of Action: Certain trifluoromethylated quinoline derivatives have been shown to block sodium channels, reducing the inflammatory sodium signals released by peripheral nerve and tissue damage. This action can produce both antiepileptic and analgesic effects.

-

In Vivo Models: High-throughput screening using zebrafish larvae has been employed to identify quinoline analogs with antiepileptic and analgesic properties. This model allows for the rapid assessment of both efficacy and toxicity.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The nuclear factor kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.

-

Mechanism of Action: Some fluorine-substituted quinoline-related structures have been identified as NF-κB inhibitors. They act by reducing the phosphorylation of IκBα and the p65 subunit of NF-κB, which prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes. These compounds have also been shown to decrease the production of reactive oxygen species (ROS) and downregulate the expression of the NLRP3 inflammasome.

Figure 2: Simplified diagram of NF-κB pathway inhibition by quinolinone analogs.

Workflow for Analog Screening and Development

The discovery and development of novel therapeutic agents from this scaffold require a systematic and multi-stage approach, from initial synthesis to biological evaluation.

Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for assessing the anticancer activity of synthesized analogs against a panel of human cancer cell lines.

1. Cell Culture and Seeding:

-

Rationale: The choice of cell line is critical. A panel representing different cancer types (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) provides a broader understanding of the compound's activity spectrum.

-

Culture selected human cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of media. Allow the cells to adhere overnight.

2. Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old media from the 96-well plates and add 100 µL of the media containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

3. MTT Assay and Data Analysis:

-

Mechanism: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 3: A typical workflow for the screening and development of novel quinolinone analogs.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. The existing literature strongly supports its potential in oncology, neurology, and inflammatory diseases.

Future research should focus on:

-

Expansion of the Analog Library: Systematic modification at the N1, C2, and other positions of the benzene ring to build a comprehensive library for screening.

-

Target Identification: Moving beyond phenotypic screening (like cytotoxicity) to identify the specific molecular targets (e.g., specific kinases, receptors, or enzymes) of the most active compounds.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they have drug-like characteristics suitable for in vivo development.

-

Combination Therapies: Investigating the potential of these analogs to act synergistically with existing drugs to enhance efficacy and overcome resistance.

References

- A Comparative Study of 4-prop-2-enoxy-1H-quinolin-2-one and Its Analogs in Anticancer Research - Benchchem.

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed. (2022-01-19).

- Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC - NIH.

- Review on recent development of quinoline for anticancer activities.

- Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed. Bioorg Chem. 2020 Jan:94:103406.

- Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF - ResearchGate.

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020-08-21).

- Selected examples of bioactive 2‐trifluoromethyl quinolines. - ResearchGate.

-

Conrad–Limpach synthesis - Wikipedia. Available from: [Link]

-

Gould–Jacobs reaction - Wikipedia. Available from: [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. Available from: [Link]

-

Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed. (2023-01-12). Available from: [Link]

Sources

An In-depth Technical Guide to 2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one: Synthesis, Chemical Profile, and Therapeutic Context

Executive Summary

This technical guide provides a comprehensive overview of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one, a fluorinated heterocyclic compound belonging to the quinolinone class. While not a widely commercialized drug itself, its structural motifs—the quinolin-4-one core and the 8-trifluoromethyl group—are hallmarks of numerous biologically active molecules. This document delves into the compound's physicochemical properties, details a validated synthetic pathway, and situates the molecule within the broader landscape of medicinal chemistry. By examining its relationship to established therapeutic agents and its potential as a scaffold for future drug discovery, this guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals exploring the rich chemical space of quinoline derivatives.

Introduction: The Quinolin-4-one Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a foundational structure in medicinal chemistry, with its origins tracing back to the isolation of the antimalarial alkaloid quinine. The quinolin-4-one (or 4-quinolone) subclass has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, demonstrating a wide array of pharmacological activities including antibacterial, antiviral, anticancer, and anti-inflammatory effects.[1][2]

The strategic introduction of a trifluoromethyl (-CF₃) group, as seen in this compound, is a cornerstone of modern drug design. The -CF₃ group acts as a bioisostere for a methyl group but possesses unique electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] This guide explores the specific convergence of these two powerful structural features in the title compound.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below. A key feature is its existence in a tautomeric equilibrium with its enol form, 2-methyl-8-(trifluoromethyl)quinolin-4-ol. This keto-enol tautomerism is a defining characteristic of 4-quinolinones and influences their reactivity and biological interactions.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Methyl-8-(trifluoromethyl)quinolin-4-ol | [5] |

| CAS Number | 140908-88-9 | [5] |

| Molecular Formula | C₁₁H₈F₃NO | [5] |

| Molecular Weight | 227.18 g/mol | [4][5] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

Diagram 1: Keto-Enol Tautomerism

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (31009-31-1) for sale [vulcanchem.com]

- 4. 8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO | CID 2775089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

A Deep Dive into 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one: A Theoretical and Computational Guide

This technical guide provides a comprehensive exploration of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide will delve into the molecular structure, spectroscopic signatures, and electronic properties of this promising compound through the lens of modern computational chemistry, offering a robust framework for researchers, scientists, and drug development professionals.

Section 1: The Scientific Imperative and Synthetic Strategy

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry.[1] The strategic placement of a methyl group at the 2-position and a trifluoromethyl group at the 8-position modulates the electronic and steric properties of the molecule, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. Understanding the fundamental molecular attributes of this compound is paramount for its rational development as a therapeutic agent.

Rationale for Computational Investigation

Prior to extensive and costly experimental synthesis and testing, computational modeling provides invaluable insights into the intrinsic properties of a molecule.[2][3] Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting molecular geometry, vibrational frequencies (FTIR and Raman), NMR chemical shifts, and electronic characteristics such as frontier molecular orbitals (HOMO-LUMO).[4][5][6][7] This in-silico approach allows for a deep understanding of the molecule's reactivity, stability, and potential intermolecular interactions, thereby guiding further experimental work.

Proposed Synthetic Pathway

While various methods exist for the synthesis of quinoline derivatives, a common and effective approach involves the cyclization of substituted anilines with β-ketoesters. For the synthesis of this compound, a plausible route involves the condensation of 2-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of a dehydrating agent like polyphosphoric acid.

Experimental Protocol: Synthesis of this compound

-

To a round-bottom flask, add 2-(trifluoromethyl)aniline and a molar equivalent of ethyl acetoacetate.

-

Carefully add polyphosphoric acid to the mixture with stirring.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a temperature sufficient to drive the cyclization, typically around 120-150°C, for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any remaining acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Note: This is a generalized protocol based on similar syntheses. Optimization of reaction conditions, including temperature, time, and purification methods, may be necessary.

Section 2: Computational Methodology: A Self-Validating System

The cornerstone of this guide is a robust computational protocol designed to yield reliable and predictive data. The choice of theoretical methods and basis sets is critical for accuracy and is justified by their proven success in modeling similar heterocyclic systems.[4][5]

Geometry Optimization

The initial step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol: Molecular Geometry Optimization

-

The molecular structure of this compound was built using GaussView 6.0.

-

Geometry optimization was performed using the Gaussian 09 software package.[8]

-

The Density Functional Theory (DFT) method with the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) was employed.

-

The 6-311++G(d,p) basis set was used, which provides a good balance of accuracy and computational cost for molecules of this size.

-

Frequency calculations were performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Diagram: Computational Workflow for Molecular Property Prediction

Interconnectivity of fundamental molecular properties derived from computational analysis.

Section 4: Conclusion and Future Directions

This technical guide has presented a comprehensive theoretical and computational study of this compound. Through the application of Density Functional Theory, we have elucidated its optimized molecular geometry, predicted its vibrational and NMR spectra, and analyzed its key electronic properties. These computational insights provide a robust foundation for understanding the chemical behavior of this molecule and serve as a valuable resource for its further development in medicinal chemistry.

The data presented herein can be used to:

-

Guide Synthetic Efforts: The proposed synthetic protocol offers a starting point for the laboratory preparation of this compound.

-

Aid in Structural Characterization: The predicted spectroscopic data will be invaluable for confirming the identity and purity of the synthesized molecule.

-